

# Reproducibility of NDI-101150's anti-tumor effects across different labs

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## Compound of Interest

Compound Name: NDI-101150

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## A Comparative Guide to the Anti-Tumor Effects of NDI-101150

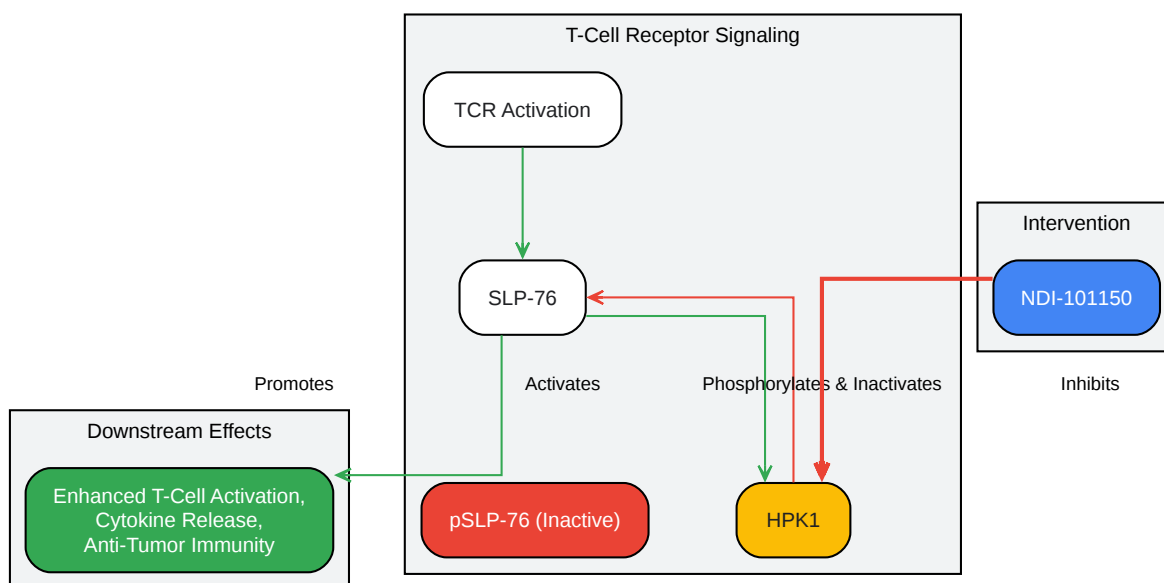
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor effects of **NDI-101150**, a novel hematopoietic progenitor kinase 1 (HPK1) inhibitor. While direct inter-laboratory reproducibility studies are not yet publicly available, this document synthesizes preclinical and clinical data from Nimbus Therapeutics and the ongoing Phase 1/2 clinical trial (NCT05128487) to offer a detailed overview of its performance and mechanism of action.

## Mechanism of Action

**NDI-101150** is an orally administered, highly selective small molecule inhibitor of HPK1.[1] HPK1, a member of the MAP4K kinase family, is a negative regulator of T cells, B cells, and dendritic cells.[1][2] By inhibiting HPK1, **NDI-101150** is designed to enhance the anti-tumor activity of these immune cells.[3][4] Preclinical studies have indicated that **NDI-101150** can increase the secretion of pro-inflammatory cytokines by CD8+ T-cells, boost IgG antibody secretion in B-cells, and improve the antigen presentation capacity of dendritic cells.[5] This mechanism of action suggests a broad immunomodulatory approach to cancer therapy.[5][6]

The signaling pathway below illustrates the role of HPK1 in immune cell regulation and the intended mechanism of **NDI-101150**.



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**NDI-101150** inhibits HPK1, preventing the inactivation of SLP-76 and promoting anti-tumor immunity.

## Preclinical Anti-Tumor Activity

In preclinical studies, **NDI-101150** has demonstrated significant anti-tumor effects in murine syngeneic tumor models.

Model	Treatment	Tumor Growth Inhibition (TGI)	Complete Regressions	Immune Memory Response
CT26	NDI-101150	50% <a href="#">[5]</a>	Not Reported	Not Reported
EMT-6	NDI-101150	85% <a href="#">[5]</a>	7 out of 10 mice <a href="#">[5]</a> <a href="#">[6]</a>	100% rejection on re-challenge <a href="#">[5]</a> <a href="#">[6]</a>
EMT-6	Anti-PD-1 Antibody	Not Reported	1 out of 10 mice <a href="#">[5]</a> <a href="#">[6]</a>	Not Reported

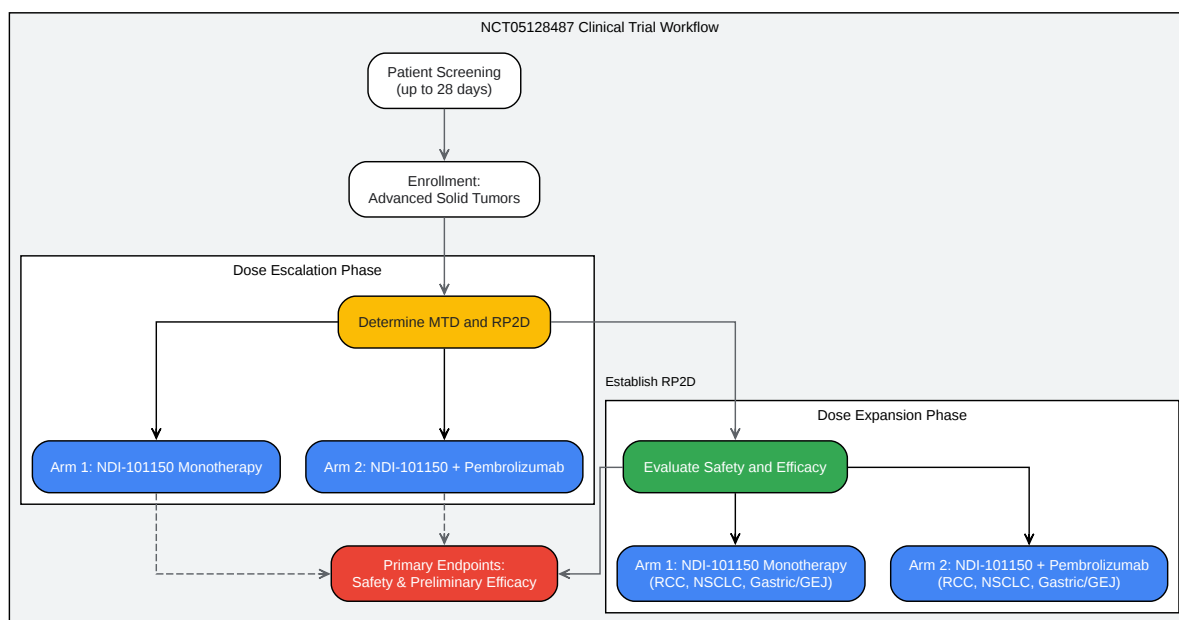
Notably, in the EMT-6 model, **NDI-101150** led to a higher rate of complete tumor regressions compared to an anti-PD-1 antibody.[\[5\]](#)[\[6\]](#) Furthermore, all mice that experienced a complete regression showed a robust immune memory response, completely rejecting tumor growth upon re-challenge.[\[5\]](#)[\[6\]](#)

## Clinical Evaluation: Phase 1/2 Trial (NCT05128487)

**NDI-101150** is currently being evaluated in a Phase 1/2 clinical trial for patients with advanced solid tumors.[\[7\]](#)[\[8\]](#) The study is designed to assess the safety, tolerability, and preliminary efficacy of **NDI-101150** as both a monotherapy and in combination with the checkpoint inhibitor pembrolizumab.[\[3\]](#)[\[7\]](#)

## Experimental Protocol

The following diagram outlines the workflow of the ongoing clinical trial.



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Workflow of the Phase 1/2 clinical trial of **NDI-101150** (NCT05128487).

## Clinical Efficacy Data

Early results from the clinical trial have shown promising anti-tumor activity, particularly in patients with renal cell carcinoma (RCC).

Monotherapy Efficacy in Response-Evaluable Patients (as of March 18, 2024)[[1](#)]

Metric	Value (n=30)
Clinical Benefit Rate	16.7%
Complete Response (RCC)	1 patient
Stable Disease $\geq 6$ months	3 patients (RCC, pancreatic, endometrial)

Updated Monotherapy Efficacy in Response-Evaluable RCC Patients (as of November 7, 2024)  
[\[9\]](#)

Metric	Value (n=17)
Objective Response Rate	18%
Complete Response	1 patient
Partial Responses	2 patients

In on-treatment tumor biopsies, an increased infiltration of activated CD8+ T-cells and dendritic cells was observed, consistent with the proposed mechanism of action.[\[8\]](#)[\[10\]](#)[\[11\]](#)

## Comparison with Other Therapeutic Strategies

**NDI-101150**'s mechanism as an HPK1 inhibitor differentiates it from currently approved checkpoint inhibitors, which primarily target T-cell activation.[\[12\]](#) By activating T cells, B cells, and dendritic cells, **NDI-101150** has the potential to induce a broader anti-tumor immune response.[\[12\]](#)

Preclinical data suggests that **NDI-101150** can overcome immunosuppressive mechanisms that are not addressed by anti-PD-1 treatment.[\[6\]](#) Additionally, the combination of **NDI-101150** with an anti-PD-1 antibody in preclinical models resulted in complete tumor regressions in some animals, suggesting a synergistic effect.[\[6\]](#)

While direct comparisons with other SHP2 inhibitors are limited, the development of such targeted therapies often involves combination strategies to overcome resistance.[\[13\]](#)[\[14\]](#) The clinical trial design for **NDI-101150**, which includes a combination arm with pembrolizumab, aligns with this approach.[\[7\]](#)

## Summary

The available data on **NDI-101150** indicates a promising anti-tumor profile, characterized by a novel immunomodulatory mechanism of action. Preclinical studies have demonstrated significant tumor growth inhibition and the induction of a durable immune memory response. Early clinical data has shown encouraging signs of efficacy, particularly in heavily pretreated renal cell carcinoma patients. Further data from the ongoing Phase 1/2 trial will be crucial to fully elucidate the therapeutic potential of **NDI-101150** and its position relative to other cancer immunotherapies.

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